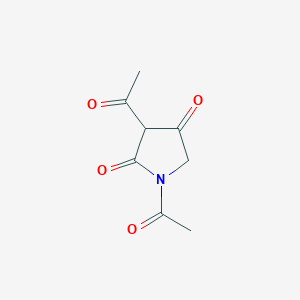
1,3-Diacetylpyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diacetylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of acetyl groups at positions 1 and 3 of the pyrrolidine ring enhances its reactivity and provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. For example, the reaction of succinic anhydride with acetic anhydride in the presence of a base such as pyridine can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield dihydropyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
1,3-Diacetylpyrrolidine-2,4-dione has several scientific research applications:
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-diacetylpyrrolidine-2,4-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substitution patterns.
Pyrrolidine-2-one: Lacks the acetyl groups, resulting in different chemical properties and reactivity.
Pyrrolizines: Contain a fused ring system, offering distinct biological activities.
Uniqueness
This compound’s ability to undergo various chemical transformations and its biological activity make it a valuable molecule in research and industry .
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1,3-diacetylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H9NO4/c1-4(10)7-6(12)3-9(5(2)11)8(7)13/h7H,3H2,1-2H3 |
InChI Key |
BTIZKBMPWVBGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)CN(C1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















